5-Chloro-2-(methylamino)phenol
Overview
Description
“5-Chloro-2-methylamino-phenol” is a chemical compound with the molecular formula C7H8ClNO . It is a brown solid and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “5-Chloro-2-methylamino-phenol” can be represented by the SMILES stringOC(C1=CC=CC=C1)C2=CC(Cl)=CC=C2NC
. The InChI representation is 1S/C14H14ClNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,14,16-17H,1H3
. Physical and Chemical Properties Analysis
“5-Chloro-2-methylamino-phenol” has a molecular weight of 157.6 . It is a brown solid and should be stored at a temperature between 0-5°C .Scientific Research Applications
Synthesis and Characterization
5-Chloro-2-methylamino-phenol serves as a key intermediate in the synthesis and characterization of various Schiff bases and their complexes, which are investigated for their anticancer activities. For example, Schiff bases synthesized from 5-Chloro-2-methylamino-phenol and other related compounds have been studied for their ability to bind to DNA through electrostatic interactions and their cytotoxicity against cancer cell lines, such as HeLa and MCF-7, demonstrating potential as anticancer agents (Uddin et al., 2020).
Biological and Pharmacological Effects
Compounds related to 5-Chloro-2-methylamino-phenol, such as Chlorogenic Acid (CGA), have been extensively studied for their diverse biological and pharmacological effects. CGA is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and other therapeutic roles. This research underscores the potential of derivatives of 5-Chloro-2-methylamino-phenol in treating metabolic disorders and their use as natural food additives (Naveed et al., 2018).
Metal Complex Formation
5-Chloro-2-methylamino-phenol and its derivatives are also studied for their ability to form complexes with transition metals. These complexes are characterized using various spectroscopic techniques, and their stability constants are determined through potentiometry. Such studies are essential for understanding the coordination chemistry of these compounds and their potential applications in catalysis and materials science (Kim & Lee, 2006).
Antibacterial Activity
Derivatives of 5-Chloro-2-methylamino-phenol, such as 4-phenyldiazenyl 2-(phenylimino methyl) phenols, have been synthesized and evaluated for their antibacterial activity against various human pathogens. These studies highlight the potential of these compounds in developing new antibacterial agents (Halve et al., 2009).
Catalysis and Polymerization
Complexes derived from 5-Chloro-2-methylamino-phenol and tungsten(VI) have been investigated for their catalytic activity in ring-opening metathesis polymerization of norbornene. This research provides insights into the use of these complexes in polymer synthesis and the development of new materials (Lehtonen & Sillanpää, 2004).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-2-(methylamino)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-9-6-3-2-5(8)4-7(6)10/h2-4,9-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKZXSVMAROISC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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